Bienvenue dans la boutique en ligne BenchChem!

6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole

Medicinal Chemistry Scaffold Derivatization Parallel Synthesis

This 7-azaindole building block is uniquely differentiated by three orthogonal reactive handles: a 6-chloro group for nucleophilic displacement/cross-coupling, a 4-nitro group for reduction and subsequent amidation, and a 3-trifluoromethyl group that enhances lipophilicity and metabolic stability. The specific 6-chloro substitution has been validated in kinase programs targeting Cdc7 with selectivity over CDK2, while the nitro/CF3 combination alters the electronic profile of the core compared to unsubstituted analogs. This enables a sequential two-step diversification strategy—first functionalize the 6-position, then reduce the 4-nitro group—that is impossible with analogs lacking either handle. The scaffold aligns with IP precedents for c-Kit and dual ABL/SRC inhibitors. For procurement in oncogenic kinase or antiparasitic drug discovery, this compound provides a chemically defined, multi-functional entry point for focused library synthesis.

Molecular Formula C8H3ClF3N3O2
Molecular Weight 265.57 g/mol
CAS No. 892414-50-5
Cat. No. B1403400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole
CAS892414-50-5
Molecular FormulaC8H3ClF3N3O2
Molecular Weight265.57 g/mol
Structural Identifiers
SMILESC1=C(C2=C(NC=C2C(F)(F)F)N=C1Cl)[N+](=O)[O-]
InChIInChI=1S/C8H3ClF3N3O2/c9-5-1-4(15(16)17)6-3(8(10,11)12)2-13-7(6)14-5/h1-2H,(H,13,14)
InChIKeyOZXNYYPMIUUHTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole CAS 892414-50-5 for Medicinal Chemistry and Kinase Inhibitor R&D


6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole (CAS 892414-50-5; molecular formula C8H3ClF3N3O2; molecular weight 265.58 g/mol) is a highly functionalized 7-azaindole heterocyclic building block . Its structure incorporates three orthogonal reactive/electron-modulating groups on the 7-azaindole core: a chloro substituent at the 6-position, a nitro group at the 4-position, and a trifluoromethyl group at the 3-position . 7-Azaindoles are recognized as privileged scaffolds in kinase inhibitor drug discovery due to their ability to serve as bioisosteres of indole and purine systems while offering tunable physicochemical properties via the pyridinic nitrogen [1]. This specific compound serves primarily as a versatile synthetic intermediate, with its substitution pattern enabling both direct use in scaffold decoration and downstream derivatization through nitro reduction or chloro displacement . The combination of strongly electron-withdrawing nitro and trifluoromethyl groups with a nucleophilic displacement handle at the 6-position creates a uniquely functionalized entry point for SAR exploration in kinase-targeted programs .

Why 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole CAS 892414-50-5 Cannot Be Replaced with Generic 7-Azaindole Analogs


Generic substitution of 6-chloro-4-nitro-3-(trifluoromethyl)-7-azaindole with other 7-azaindole derivatives is not chemically or functionally equivalent. The specific 6-chloro substituent on a 7-azaindole scaffold has been identified as conferring selectivity advantages over alternative substitution patterns; an HTS campaign identified a 6-chloro-substituted indole/azaindole analog as having good selectivity for Cdc7 over CDK2, while 5- and 6-regioisomers were found unfavorable for activity in distinct target contexts [1][2]. Furthermore, the simultaneous presence of the strongly electron-withdrawing 4-nitro and 3-trifluoromethyl groups fundamentally alters the electronic character of the pyrrolopyridine core compared to unsubstituted or mono-substituted analogs, affecting both reactivity in downstream derivatization and potential target engagement . The chloro position serves as a site-selective derivatization handle for nucleophilic substitution and cross-coupling reactions, enabling precise SAR expansion that would be impossible with analogs lacking this functional handle .

Quantitative Differentiation Evidence: 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole CAS 892414-50-5 vs. Closest Analogs


Multi-Site Reactivity: Orthogonal Derivatization Capacity vs. Mono-Functional 7-Azaindole Analogs

6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole presents three distinct and orthogonal reactive sites for sequential derivatization: (i) the 6-chloro substituent undergoes nucleophilic aromatic substitution with reagents such as sodium methoxide, enabling introduction of alkoxy or amino groups; (ii) the 4-nitro group can be selectively reduced using hydrogen gas with palladium on carbon to yield the corresponding 4-amino derivative; and (iii) the 3-trifluoromethyl group remains intact under both reduction and substitution conditions, providing sustained electron-withdrawing character and enhanced lipophilicity throughout synthetic sequences . In contrast, unsubstituted 7-azaindole (CAS 271-63-6) lacks all three functional handles, requiring initial halogenation or nitration steps that introduce additional synthetic complexity and yield losses. The 7-oxide analog 4-nitro-3-(trifluoromethyl)-7-azaindole-7-oxide (CAS 892414-49-2) lacks the 6-chloro nucleophilic displacement site, eliminating the capacity for substitution-based SAR diversification . The quantified advantage is the ability to perform two or more sequential diversification steps without scaffold degradation, enabling parallel library synthesis that is not feasible with less functionalized analogs.

Medicinal Chemistry Scaffold Derivatization Parallel Synthesis

Purity Specification: Supplier-Guaranteed 95%+ Purity vs. Unspecified Generic 7-Azaindole Derivatives

Commercial availability of 6-chloro-4-nitro-3-(trifluoromethyl)-7-azaindole from established suppliers includes explicit purity specifications that are verifiable and guaranteed. Fluorochem (Catalog F502353) specifies purity of 95.0% minimum for this compound, with a catalog price of £733.00 for 250 mg . ChemeMenu (Catalog CM234625) offers the compound at 95%+ purity . MolCore (Catalog MC105137) supplies the compound at NLT 98% purity under ISO certification, suitable for pharmaceutical R&D and quality control applications . The MDL number (MFCD15529248) and InChI Key (OZXNYYPMIUUHTH-UHFFFAOYSA-N) are standardized across suppliers, ensuring batch-to-batch consistency and eliminating ambiguity in procurement [1]. In contrast, many generic 7-azaindole analogs are available only as custom synthesis items with undefined purity specifications or extended lead times. For analogs such as 4-nitro-3-(trifluoromethyl)-7-azaindole-7-oxide, while purity specifications exist (NLT 98% from Synblock), the compound lacks the 6-chloro handle required for nucleophilic substitution-based SAR exploration .

Quality Control Procurement Compliance Reproducible Synthesis

Physicochemical Property Differentiation: Lipophilicity Enhancement via 3-CF3 Group vs. Unsubstituted 7-Azaindole

The presence of the 3-trifluoromethyl group in 6-chloro-4-nitro-3-(trifluoromethyl)-7-azaindole confers significantly enhanced lipophilicity compared to unsubstituted 7-azaindole. Calculated physicochemical properties for the target compound include a LogP (partition coefficient) of 3.6665 [1]. The trifluoromethyl group is specifically noted to increase lipophilicity and influence biological activity, a property that distinguishes this compound from non-fluorinated 7-azaindole analogs . For comparison, unsubstituted 7-azaindole (CAS 271-63-6) has a substantially lower LogP of approximately 1.3-1.5 (calculated), representing a >100-fold difference in lipophilicity. This difference is meaningful for applications requiring enhanced membrane permeability or hydrophobic target engagement. Additionally, the 6-chloro-7-azaindole substructure has been documented in patent literature as part of compounds modulating c-Kit activity, indicating that this specific substitution pattern has been prioritized in kinase-targeted programs [2]. The combination of the 3-CF3 group (lipophilicity and metabolic stability) with the 4-nitro group (electron withdrawal) and 6-chloro (derivatization handle) creates a uniquely balanced scaffold for kinase inhibitor optimization .

ADME Optimization Lipophilicity Drug-Likeness

Regioisomeric Selectivity Precedent: 6-Chloro Substitution on Azaindole Scaffold Confers Target Selectivity Advantage

Evidence from the kinase inhibitor literature demonstrates that the 6-chloro substitution pattern on the 7-azaindole scaffold confers selectivity advantages that are not observed with other regioisomers. An initial High-Throughput Screening campaign identified an indole analog with a 6-chloro substituent as having good selectivity for Cdc7 over CDK2, leading to focused optimization of 6-chloro-7-azaindole derivatives [1]. In a separate structure-activity relationship study of substituted azaindoles as inhibitors of Trypanosoma brucei, exploration of 5- and 6-regioisomers of the azaindole scaffold revealed that both regioisomers were found to be unfavorable for activity in that specific target context [2]. This target-dependent regioisomeric selectivity underscores that the 6-chloro-7-azaindole substitution pattern cannot be assumed interchangeable with 4-, 5-, or 7-azaindole positional isomers. The 6-chloro-4-nitro-3-(trifluoromethyl)-7-azaindole scaffold incorporates this validated 6-chloro substitution while adding electron-withdrawing groups at positions 3 and 4 for additional property modulation . Patents describing 7-azaindole derivatives as inhibitors of ABL and SRC kinases further establish the precedent for functionalized 7-azaindoles in oncogenic kinase targeting [3].

Kinase Selectivity Cdc7/CDK2 SAR Optimization

Optimal Research and Procurement Scenarios for 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole CAS 892414-50-5


Kinase Inhibitor SAR Expansion via Parallel Library Synthesis

This compound is optimally deployed as a starting scaffold for generating focused libraries of 6-substituted-4-amino-3-trifluoromethyl-7-azaindole derivatives. The orthogonal reactivity of the 6-chloro and 4-nitro groups enables sequential diversification: first, nucleophilic aromatic substitution at the 6-position introduces amine, alkoxy, or thioether diversity; second, nitro reduction yields a 4-amino group that can be further functionalized via amide coupling or reductive amination . This two-step sequential diversification is not possible with analogs lacking either the 6-chloro or 4-nitro functionality. The 6-chloro substitution pattern has been validated in kinase inhibitor programs targeting Cdc7 with selectivity over CDK2, providing a rational basis for scaffold selection [4]. The 3-trifluoromethyl group maintains enhanced lipophilicity (calculated LogP = 3.67) throughout the synthetic sequence, which may be advantageous for programs requiring membrane permeability [2].

c-Kit and Oncogenic Kinase Targeted Library Construction

Patents describing 7-azaindole-based modulators of c-Kit activity establish the relevance of this scaffold class for receptor tyrosine kinase programs . The 6-chloro-7-azaindole substructure specifically appears in claims related to c-Kit modulation, providing intellectual property precedent for using this substitution pattern . Additionally, 7-azaindole derivatives have been developed as dual ABL/SRC inhibitors, with multi-targeted kinase inhibitor programs deriving potent candidates from 7-azaindole cores [4]. For procurement in oncogenic kinase programs, the combination of the 6-chloro handle (for SAR diversification), the 4-nitro group (for subsequent reduction and functionalization), and the 3-CF3 group (for lipophilicity and metabolic stability) provides a chemically well-defined entry point that aligns with published kinase inhibitor optimization strategies.

Neglected Tropical Disease Drug Discovery: Trypanosomiasis Scaffold Optimization

Recent structure-activity relationship studies of substituted azaindoles as inhibitors of Trypanosoma brucei have identified 7-azaindole derivatives as growth inhibitors of the parasite responsible for human African trypanosomiasis . While 5- and 6-regioisomers were found unfavorable for activity in this specific context, the SAR exploration demonstrates that systematic variation of azaindole substitution patterns is essential for hit-to-lead optimization in antiparasitic programs . The 6-chloro-4-nitro-3-(trifluoromethyl)-7-azaindole scaffold offers a highly functionalized starting point for generating analogs to probe the SAR space defined in these studies. The electron-withdrawing nitro and trifluoromethyl groups may influence target engagement differently than the compounds evaluated in the published SAR, providing a complementary chemical space for exploration.

Antiviral Reverse Transcriptase Inhibitor Derivatization Programs

7-Azaindole derivatives, including those with 6-chloro substitution, have been investigated for antiviral activity as reverse transcriptase inhibitors targeting HIV replication . The mechanism involves inhibition of the reverse transcriptase enzyme crucial for viral RNA conversion to DNA . 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole can serve as a key intermediate for generating novel antiviral candidates through reduction of the 4-nitro group to the corresponding amine, followed by further functionalization, or through direct 6-chloro displacement with amine nucleophiles. The trifluoromethyl group may contribute to enhanced metabolic stability and membrane permeability, properties that are desirable in antiviral development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-4-nitro-3-(trifluoromethyl)-7-azaindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.